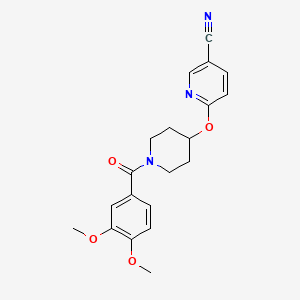

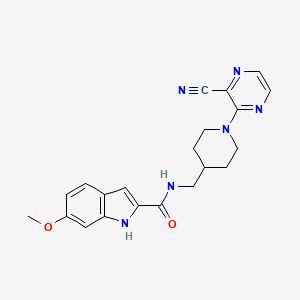

2-(4-fluorophenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Src Kinase Inhibitory and Anticancer Activities

Derivatives containing the thiazol-4-yl)acetamide moiety, similar to the target compound, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds, including N-benzyl substituted derivatives, have shown significant inhibition of c-Src kinase, which plays a critical role in the regulation of cancer cell growth and metastasis. Specifically, a 4-fluorobenzylthiazolyl derivative exhibited notable cell proliferation inhibition in breast carcinoma and leukemia cells, indicating potential anticancer applications (Fallah-Tafti et al., 2011).

Antimicrobial Activity

Compounds with structural similarity, featuring chloro and fluoro substitutions on the phenyl ring and incorporation of thiazole and acetamide functionalities, have demonstrated antimicrobial activity against various bacteria and fungi. This suggests potential applications in developing new antimicrobial agents to combat resistant microbial strains (Badiger et al., 2013).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibition

Analogues featuring fluorophenyl and thiazol-2-yl acetamide functionalities have been explored for their potential to inhibit PI3Kα and mTOR, two critical enzymes involved in cell growth, proliferation, and survival. This indicates potential research applications in cancer therapy, where inhibition of these pathways can lead to reduced tumor growth and improved patient outcomes (Stec et al., 2011).

Antibacterial and Nematicidal Activity

N-phenylacetamide derivatives containing 4-arylthiazole moieties have shown promising antibacterial activities against various bacterial strains. Additionally, some compounds in this class have demonstrated excellent nematicidal activity, suggesting potential applications in agricultural pest management (Lu et al., 2020).

Antioxidant and Anti-inflammatory Compounds

Novel acetamide derivatives incorporating thiazole and thiazolidinone rings have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown efficacy in various assays, indicating potential for development into therapeutic agents for diseases where oxidative stress and inflammation play a key role (Koppireddi et al., 2013).

Propiedades

IUPAC Name |

2-(4-fluorophenyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3S/c18-13-5-1-11(2-6-13)9-16(22)20-17-19-15(10-25-17)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQVLGBHFBETOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/no-structure.png)

![4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2397990.png)

![N-(2-Chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2397995.png)

![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)

![3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2398003.png)

![N-methyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}acetamide](/img/structure/B2398004.png)

![5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2398005.png)

![3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2398007.png)